N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}biphenyl-4-carboxamide
Description
N-{[4-(1,3-Benzoxazol-2-yl)phenyl]carbamothioyl}biphenyl-4-carboxamide is a complex organic compound that features a benzoxazole moiety fused with a biphenyl structure
Properties
IUPAC Name |
N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N3O2S/c31-25(20-12-10-19(11-13-20)18-6-2-1-3-7-18)30-27(33)28-22-16-14-21(15-17-22)26-29-23-8-4-5-9-24(23)32-26/h1-17H,(H2,28,30,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQNNVKWBYQUCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}biphenyl-4-carboxamide typically involves the following steps:
Formation of Benzoxazole Moiety: The benzoxazole ring is synthesized using 2-aminophenol and an appropriate aldehyde or ketone under acidic conditions.
Coupling with Biphenyl Carboxamide: The benzoxazole derivative is then coupled with biphenyl-4-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}biphenyl-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology
The compound has shown potential in biological applications, particularly as an antifungal and antibacterial agent. Its ability to interact with biological targets makes it a candidate for drug development .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has been investigated for its anti-inflammatory, anticancer, and antioxidant activities .
Industry
Industrially, the compound is used in the development of advanced materials, including optical brighteners and fluorescent dyes. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}biphenyl-4-carboxamide involves its interaction with specific molecular targets. The benzoxazole moiety can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler analog with a benzene-fused oxazole ring structure.
Benzimidazole: Similar to benzoxazole but with a nitrogen atom replacing the oxygen in the ring.
Benzothiazole: Contains a sulfur atom instead of oxygen in the benzoxazole ring.
Uniqueness
N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}biphenyl-4-carboxamide is unique due to its combination of a benzoxazole moiety with a biphenyl structure. This fusion imparts distinct chemical and biological properties, making it more versatile and potent compared to its simpler analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
